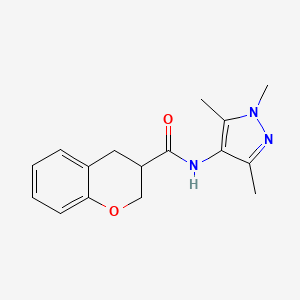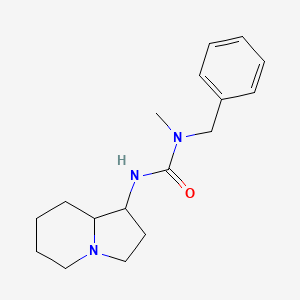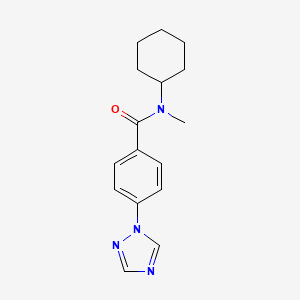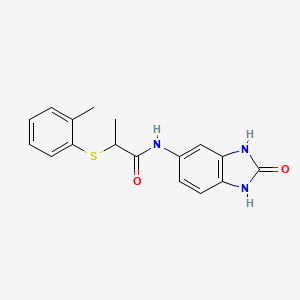![molecular formula C14H16F3NO2 B7565604 N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide, also known as TPCA-1, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation, immune response, cell proliferation, and survival. Dysregulation of NF-κB signaling has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases. TPCA-1 has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, making it a promising candidate for the development of therapeutic agents.
作用機序
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide inhibits NF-κB signaling by targeting the kinase activity of the inhibitor of kappa B (IκB) kinase (IKK) complex. The IKK complex phosphorylates IκB, leading to its ubiquitination and degradation by the proteasome. This releases NF-κB from its inactive complex with IκB and allows it to translocate to the nucleus and activate target gene expression. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide binds to the ATP-binding site of the IKKβ subunit, inhibiting its kinase activity and preventing IκB phosphorylation and degradation. This results in the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
The inhibition of NF-κB signaling by N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammatory cytokine production is also inhibited, leading to decreased inflammation. In immune cells, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide inhibits the production of pro-inflammatory cytokines and chemokines, leading to decreased immune activation. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
実験室実験の利点と制限
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It is also highly selective for the IKKβ subunit, minimizing off-target effects. However, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has some limitations. It has low solubility in aqueous solutions, requiring the use of organic solvents for in vitro experiments. It also has low bioavailability and a short half-life in vivo, requiring the use of high doses or frequent dosing for therapeutic efficacy.
将来の方向性
There are several future directions for the use of N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide in scientific research. One potential application is in the development of cancer therapies. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and its combination with other cancer drugs may lead to improved therapeutic outcomes. Another potential application is in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects in animal models of these diseases, and its use in clinical trials may lead to improved patient outcomes. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide may also have potential as a therapeutic agent for viral infections, such as influenza and HIV, by inhibiting viral replication and reducing inflammation. Further studies are needed to explore these potential applications and to optimize the pharmacokinetics and pharmacodynamics of N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide for clinical use.
合成法
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis method has been described in detail in several publications, and the yield and purity of the final product can be optimized by modifying the reaction conditions.
科学的研究の応用
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease models. In cancer research, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide has also been studied for its potential use in the treatment of viral infections, such as influenza and HIV.
特性
IUPAC Name |
N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)9-20-12-7-5-11(6-8-12)18-13(19)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDUCZAKWWWALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)

![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)

![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)

![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)

![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)